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Compound of Interest

Compound Name: 4-Fluoro-2-nitroanisole

Cat. No.: B1348801

A Comprehensive Technical Guide to 4-Fluoro-2-
hitroanisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-2-nitroanisole, identified by CAS number 445-83-0, is a pivotal chemical
intermediate with significant applications in the pharmaceutical, agrochemical, and materials
science sectors.[1][2] Its unique molecular architecture, featuring a benzene ring substituted
with fluoro, nitro, and methoxy groups, provides a versatile platform for the synthesis of
complex organic molecules. This guide offers an in-depth overview of its chemical properties, a
detailed experimental protocol for its synthesis, and highlights its role in modern chemical
research and development.

Chemical Identity and Properties

4-Fluoro-2-nitroanisole is an aromatic nitro compound that typically appears as a light orange
to yellow or green crystalline solid.[1] The presence of an electron-withdrawing nitro group and
a fluorine atom, combined with an electron-donating methoxy group, dictates its reactivity,
particularly in electrophilic substitution reactions.[2] The nitro group can be readily reduced to
an amino group, further expanding its synthetic utility.
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Molecular Structure

o |[UPAC Name: 4-fluoro-1-methoxy-2-nitrobenzene|3]

Synonyms: 4-Fluoro-1-methoxy-2-nitrobenzene[1]

Molecular Formula: C7HsFNO3[1][3]

SMILES:COclccc(F)ccl--INVALID-LINK--=O[3]

INChl Key:FWLPYISRFBKEKV-UHFFFAOY SA-N[3]

The molecular structure of 4-Fluoro-2-nitroanisole is depicted below:

Physicochemical Data

The key quantitative properties of 4-Fluoro-2-nitroanisole are summarized in the table below
for easy reference.
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Property Value References

CAS Number 445-83-0 [11[3]

Molecular Weight 171.13 g/mol [1][3]

Appearance Light orange to yellow to green o
powder/crystal

Melting Point 61 -65°C [1112]

Purity >98.0% (GC)

PubChem CID 565656 [1][3]

Synthesis of 4-Fluoro-2-nitroanisole

The synthesis of 4-Fluoro-2-nitroanisole can be achieved through the nucleophilic aromatic

substitution of 2,4-difluoro-1-nitrobenzene with methanol in the presence of a strong base.

Experimental Protocol

This protocol is adapted from a patented synthesis method for 4-fluoro-2-methoxy-1-

nitrobenzene.

Materials:

e 2,4-difluoro-1-nitrobenzene (500 g)
e Toluene (500 ml)

e Methanol (100 ml)

o Potassium tert-butoxide (353 Q)

e Water (1500 ml)

e Petroleum ether (1000 ml)

e Sodium chloride (50 g)
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Anhydrous sodium sulphate

Round bottom flask (Clean and dry)

Stirring apparatus

Cooling bath (e.g., ice bath)

Procedure:

Reaction Setup: Add toluene (500 ml) and 2,4-difluoro-1-nitrobenzene (500 g) to a clean, dry
round bottom flask.

Cooling: Cool the reaction mixture to 0°C using an ice bath.

Methanol Addition: Slowly add methanol (100 ml) to the reaction mass while maintaining the
temperature at 0°C.

Base Addition: Add potassium tert-butoxide (353 g) to the reaction mixture in small portions
(approximately 10 lots) at 0°C.

Initial Stirring: Stir the reaction mass at 0°C for 15-30 minutes after the addition of the base is
complete.

Warming and Reaction: Raise the temperature to 20°C and continue stirring for 4 hours.
Quenching: Decompose the reaction mass by carefully pouring it into water (1500 ml).
Extraction: Separate the organic and aqueous layers. Extract the aqueous layer with toluene.

Washing: Combine the organic layers and wash sequentially with water (1000 ml) and then a
brine solution (50 g NaCl in 500 ml water).

Drying and Concentration: Dry the organic layer over anhydrous sodium sulphate. Distill off
the solvent under vacuum.

Crystallization and Isolation: Add petroleum ether (1000 ml) to the residue and cool the
mixture to below 10°C. Stir for 30 minutes.
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« Filtration and Drying: Filter the resulting solid and wash it with petroleum ether (200 ml). Dry
the solid at 50-60°C for 3-5 hours to yield the final product.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 4-Fluoro-2-nitroanisole.
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Synthesis Workflow of 4-Fluoro-2-nitroanisole
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Regioselectivity in Synthesis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastl
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